Bombinin H3

Descripción

BenchChem offers high-quality Bombinin H3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bombinin H3 including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

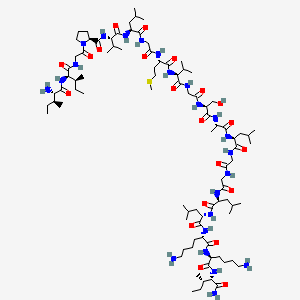

Fórmula molecular |

C90H163N23O21S |

|---|---|

Peso molecular |

1935.5 g/mol |

Nombre IUPAC |

(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-1-[2-[[(2R,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C90H163N23O21S/c1-21-53(16)71(93)87(131)112-75(55(18)23-3)89(133)99-45-70(119)113-35-28-31-65(113)86(130)110-73(52(14)15)90(134)108-61(38-48(6)7)79(123)97-43-68(117)101-59(32-36-135-20)82(126)109-72(51(12)13)88(132)98-44-69(118)103-64(46-114)85(129)100-56(19)77(121)106-60(37-47(4)5)78(122)96-41-66(115)95-42-67(116)102-62(39-49(8)9)83(127)107-63(40-50(10)11)84(128)105-57(29-24-26-33-91)80(124)104-58(30-25-27-34-92)81(125)111-74(76(94)120)54(17)22-2/h47-65,71-75,114H,21-46,91-93H2,1-20H3,(H2,94,120)(H,95,115)(H,96,122)(H,97,123)(H,98,132)(H,99,133)(H,100,129)(H,101,117)(H,102,116)(H,103,118)(H,104,124)(H,105,128)(H,106,121)(H,107,127)(H,108,134)(H,109,126)(H,110,130)(H,111,125)(H,112,131)/t53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,71-,72-,73-,74-,75+/m0/s1 |

Clave InChI |

HOZAACHZLLSLOP-DIFVPEQRSA-N |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)N[C@H]([C@@H](C)CC)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N)N |

SMILES canónico |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)N)N |

Origen del producto |

United States |

Foundational & Exploratory

Biological function of Bombinin H3 in Bombina species

An In-depth Technical Guide on the Biological Function of Bombinin H3 in Bombina Species

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the discovery of novel antimicrobial agents. Amphibian skin has long been recognized as a rich reservoir of bioactive molecules, including a diverse array of antimicrobial peptides (AMPs) that form a crucial part of the innate immune system. Among these, the bombinins, isolated from the skin secretions of fire-bellied toads of the Bombina genus, represent a significant family of AMPs.[1]

This family is broadly divided into two groups: bombinins and bombinins H.[2] While bombinins exhibit potent activity against bacteria and fungi with minimal hemolytic effects, bombinins H are characterized by their hydrophobic nature, lower bactericidal activity, and pronounced hemolytic properties.[1] Bombinin H peptides are typically 20 or 17 amino acids in length and are derived from a common precursor protein alongside bombinins.[2] A remarkable feature of some bombinin H peptides is the post-translational modification that results in the presence of a D-amino acid (e.g., D-alloisoleucine) at the second position, a trait that can enhance biological activity.[2][3]

This technical guide focuses specifically on Bombinin H3 and its close homologs, providing a detailed overview of its biochemical properties, biological functions, and mechanism of action. It includes quantitative data on its activity, detailed experimental protocols for its characterization, and visualizations of its mode of action and experimental evaluation.

Biochemical Properties

Bombinin H peptides are mildly cationic and highly hydrophobic. Their structure is critical to their function, particularly their ability to interact with and disrupt cell membranes.

-

Primary Structure: Bombinin H3 is part of a family of hydrophobic peptides (H1-H5) isolated from Bombina variegata.[3] A key characteristic of Bombinins H3, H4, and H5 is the presence of a D-alloisoleucine residue at position 2.[3] Homologous peptides, such as Maximin H3 from Bombina maxima, have also been identified and characterized.[4]

-

Secondary Structure: In aqueous solutions, Bombinin H peptides typically exist in a random coil conformation. However, upon interaction with membrane-mimicking environments, such as trifluoroethanol (TFE) solutions or lipid vesicles, they adopt a distinct α-helical structure.[5][6] This amphipathic α-helix, with segregated hydrophobic and hydrophilic faces, is essential for its membrane-disrupting activity.

Biological Functions and Quantitative Activity

The primary biological role of Bombinin H3 is to defend the host from microbial invasion. Its activity profile is characterized by broad-spectrum antimicrobial effects, but this is coupled with significant hemolytic and cytotoxic properties that are critical considerations for therapeutic development.

Antimicrobial Activity

Bombinin H peptides are active against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[2] The minimum inhibitory concentration (MIC) is the standard measure of this activity.

| Peptide | Microorganism | Strain | MIC (µg/mL) | MIC (µM) | Reference |

| Maximin H3 | Escherichia coli | ATCC 25922 | 20 | ~9.6 | [7] |

| Maximin H3 | Staphylococcus aureus | ATCC 2592 | 10 | ~4.8 | [7] |

| Maximin H3 | Bacillus pyocyaneus | CMCCB 1010 | 20 | ~9.6 | [7] |

| Maximin H3 | Candida albicans | ATCC 2002 | 5 | ~2.4 | [7] |

| Bombinin HD (B. orientalis) | Staphylococcus aureus | NCTC 10788 | 128 | ~61.5 | [5] |

Note: Maximin H3 from B. maxima is a close homolog of Bombinin H3. Bombinin HD is a D-leucine isomer from B. orientalis.

Hemolytic and Cytotoxic Activity

A defining—and challenging—characteristic of the Bombinin H family is its ability to lyse eukaryotic cells, particularly erythrocytes.[1] This activity is a significant hurdle for systemic therapeutic applications.

| Peptide | Cell Type | Assay | Concentration (µM) | Effect | Reference |

| Bombinin H2 | Human NSCLC (A549) | IC50 | 0.56 | 50% Inhibition | [8] |

| Bombinin H2 | Human NSCLC (Calu-3) | Cytotoxicity | 50 - 100 | Significant Cell Death | [8] |

| Bombinin H2 | Human Bronchial Epithelium (Beas-2B) | Cytotoxicity | 12.5 - 100 | Significant Cell Death | [8] |

| Bombinin H4 | Human NSCLC (A549) | Cytotoxicity | 1.5 - 100 | Significant Cell Death | [8] |

| Bombinin H Family | Erythrocytes | Hemolysis | - | General hemolytic activity reported | [1][2] |

Note: Data for Bombinin H2 and H4 are provided as they are close diastereomers of H3. Bombinin H2 demonstrated a lack of selective cytotoxicity, affecting both cancerous and non-cancerous cells.[8]

Antiparasitic Activity

Certain Bombinin H peptides have shown promising activity against parasites, with the D-amino acid-containing variants often being more potent.[2]

| Peptide | Organism | Stage | IC50 (µM) | Reference |

| Bombinin H2 | Leishmania donovani | Promastigote | 13.0 | [9] |

| Bombinin H4 | Leishmania donovani | Promastigote | 2.6 | [9] |

Mechanism of Action: Membrane Disruption

Bombinin H3 does not target specific intracellular signaling pathways. Instead, its biological activity is derived from its ability to physically perturb and permeabilize the plasma membranes of target cells. This process can be described by a multi-step model, such as the "carpet" or "toroidal pore" model.

-

Electrostatic Attraction: The peptide's cationic residues are initially attracted to the negatively charged components of microbial membranes (e.g., lipopolysaccharides, teichoic acids).

-

Membrane Insertion: The peptide's hydrophobic face inserts into the lipid bilayer, driven by favorable hydrophobic interactions.

-

Destabilization and Permeabilization: As peptide concentration on the membrane surface increases, it disrupts the lipid packing, leading to membrane thinning, the formation of transient pores, or membrane dissolution in a detergent-like manner. This leads to the leakage of ions and essential metabolites, ultimately causing cell death.

Caption: Mechanism of Bombinin H3-induced cell lysis.

Experimental Protocols

Characterizing the biological function of Bombinin H3 involves a standard set of biophysical and microbiological assays.

General Experimental Workflow

The process of evaluating a novel or synthesized Bombinin H peptide follows a logical progression from structural analysis to functional testing.

Caption: Standard workflow for Bombinin H3 characterization.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of the peptide.

-

Preparation of Bacterial Inoculum:

-

Inoculate a single colony of the test bacterium (e.g., S. aureus) into Mueller-Hinton Broth (MHB).

-

Incubate overnight at 37°C with shaking.

-

Dilute the overnight culture in fresh MHB to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[10]

-

-

Peptide Dilution:

-

Prepare a stock solution of Bombinin H3 in a suitable solvent (e.g., 0.01% acetic acid with 0.2% BSA to prevent nonspecific binding).[11]

-

Perform serial two-fold dilutions of the peptide in a 96-well microtiter plate to achieve a range of desired concentrations.

-

-

Incubation:

-

Add the prepared bacterial inoculum to each well of the 96-well plate containing the peptide dilutions.

-

Include a positive control (bacteria without peptide) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.[11]

-

-

MIC Determination:

-

The MIC is defined as the lowest peptide concentration that results in the complete inhibition of visible bacterial growth, as determined by visual inspection or measurement of optical density (e.g., at 600 nm).[5]

-

Hemolysis Assay

This assay quantifies the peptide's ability to damage red blood cells (RBCs).

-

Preparation of Erythrocytes:

-

Assay Procedure:

-

Add the RBC suspension to wells of a 96-well plate.

-

Add serial dilutions of the Bombinin H3 peptide to the wells.

-

For controls, use PBS for 0% hemolysis (negative control) and a detergent like 1% Triton X-100 for 100% hemolysis (positive control).[13]

-

-

Incubation and Measurement:

-

Calculation:

-

Calculate the percentage of hemolysis using the formula: % Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] x 100.

-

The HC50 is the peptide concentration that causes 50% hemolysis.[12]

-

Circular Dichroism (CD) Spectroscopy

This technique is used to determine the secondary structure of the peptide.

-

Sample Preparation:

-

Dissolve the purified peptide in an appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.0) to simulate an aqueous environment.

-

To simulate a membrane environment, dissolve the peptide in a solution containing 50% trifluoroethanol (TFE) or in a suspension of small unilamellar vesicles (SUVs).[5][15]

-

Typical peptide concentrations range from 30-75 µM.[15]

-

-

Data Acquisition:

-

Data Analysis:

-

Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE).

-

Analyze the resulting spectrum for characteristic signatures: α-helices show negative bands around 222 nm and 208 nm and a positive band around 193 nm. Random coils show a strong negative band near 200 nm.[18]

-

Conclusion and Future Directions

Bombinin H3, a member of the hydrophobic and hemolytic peptide family from Bombina species, is a potent antimicrobial agent with a broad spectrum of activity. Its function is mediated by the physical disruption of cell membranes, a mechanism that is less prone to the development of microbial resistance compared to conventional antibiotics. However, its significant hemolytic and cytotoxic activity against eukaryotic cells is a major barrier to its development as a systemic therapeutic agent.

Future research should focus on structure-activity relationship (SAR) studies to design Bombinin H3 analogs with improved therapeutic indices. Strategies may include:

-

Altering hydrophobicity and cationicity to enhance selectivity for microbial over mammalian membranes.

-

Substituting key residues to reduce hemolytic activity while preserving or enhancing antimicrobial potency.

-

Exploring synergistic combinations with other peptides or conventional antibiotics to lower the required therapeutic dose.[6]

By leveraging the potent antimicrobial scaffold of Bombinin H3 and mitigating its cytotoxicity through rational design, it may be possible to develop novel anti-infective agents to combat the growing threat of antibiotic resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. Bombinins, antimicrobial peptides from Bombina species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. embopress.org [embopress.org]

- 4. Bombinin - Wikipedia [en.wikipedia.org]

- 5. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 6. The synergistic antimicrobial effects of novel bombinin and bombinin H peptides from the skin secretion of Bombina orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. iris.uniroma1.it [iris.uniroma1.it]

- 9. researchgate.net [researchgate.net]

- 10. Determination of antimicrobial peptide MICs. [bio-protocol.org]

- 11. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

- 12. pubs.acs.org [pubs.acs.org]

- 13. static.igem.org [static.igem.org]

- 14. zenitscience.com [zenitscience.com]

- 15. pubcompare.ai [pubcompare.ai]

- 16. Circular dichroism (CD) spectropolarimetry of the peptides [bio-protocol.org]

- 17. CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

In-Depth Technical Guide: The Antimicrobial Spectrum of Bombinin H3

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bombinin H3 is a member of the bombinin H family of antimicrobial peptides (AMPs), which are isolated from the skin secretions of the European fire-bellied toad, Bombina variegata. These peptides represent a crucial component of the innate immune system of these amphibians, offering a first line of defense against a broad range of pathogenic microorganisms. This document provides a comprehensive overview of the antimicrobial spectrum of Bombinin H3 and its analogs, detailing its activity against various bacterial and fungal strains. Furthermore, it outlines the experimental methodologies for assessing its efficacy and discusses its mechanism of action, providing a valuable resource for researchers and professionals involved in the discovery and development of novel anti-infective agents.

Introduction to Bombinin H Peptides

The bombinin H peptides are a group of hydrophobic, hemolytic peptides that exhibit significant antimicrobial properties. A notable characteristic of some members of this family, including Bombinin H3, is the presence of a D-alloisoleucine residue at the second position, a post-translational modification that can enhance their stability and biological activity. The bombinin H family, collectively designated as H1-H5, demonstrates a wide range of inhibitory activities against both Gram-positive and Gram-negative bacteria, as well as fungi. While the bombinin family of peptides is generally characterized by potent antimicrobial action with low hemolytic activity, the bombinin H subclass tends to exhibit lower bactericidal activity but more pronounced hemolytic effects.[1][2][3]

Antimicrobial Spectrum of Bombinin H3

Quantitative data on the antimicrobial activity of Bombinin H3 specifically is limited in publicly available literature. However, extensive research on the Bombinin H family, particularly on the closely related peptides Bombinin H2 and H4, provides a strong indication of the expected antimicrobial spectrum and potency of Bombinin H3. The amino acid sequences of Bombinin H1-H5 are highly homologous, with variations primarily at positions 1, 2, and 8. Bombinin H3, H4, and H5 are notable for containing a D-alloisoleucine at position 2.[1]

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Bombinin H2 and H4 against a range of microorganisms, which can be considered indicative of the potential activity of Bombinin H3.

Table 1: Minimum Inhibitory Concentration (MIC) of Bombinin H2 and H4 Against Various Microorganisms

| Microorganism | Type | Bombinin H2 MIC (µM) | Bombinin H4 MIC (µM) |

| Staphylococcus aureus | Gram-positive Bacteria | 12.5 | 25 |

| Bacillus subtilis | Gram-positive Bacteria | ~6 | ~6 |

| Escherichia coli | Gram-negative Bacteria | 50 | 50 |

| Pseudomonas aeruginosa | Gram-negative Bacteria | >50 | >50 |

| Candida albicans | Fungus | 25 | 12.5 |

Note: The data presented are compiled from various studies and may have been determined under different experimental conditions. The activity of Bombinin H3 is expected to be within a similar range due to high sequence homology.

Hemolytic Activity

Mechanism of Action

The primary mechanism of action for Bombinin H peptides involves the disruption of the microbial cell membrane integrity. This interaction is initiated by the electrostatic attraction between the cationic peptide and the anionic components of the microbial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial binding, the peptides are thought to induce membrane permeabilization and eventual lysis through one or a combination of proposed models.

The Toroidal Pore Model

In the toroidal pore model, the Bombinin H peptides, upon reaching a critical concentration on the membrane surface, induce a positive curvature strain, causing the lipid monolayers to bend inward. This creates a water-filled pore lined by both the peptides and the head groups of the lipid molecules. This pore formation leads to the leakage of intracellular contents and dissipation of the membrane potential, ultimately resulting in cell death.

Caption: Toroidal Pore Formation by Bombinin H3.

The Carpet Model

In the carpet model, the peptides accumulate on the surface of the microbial membrane, forming a "carpet-like" layer. Once a threshold concentration is reached, the peptides disrupt the membrane integrity in a detergent-like manner, leading to the formation of micelles and the complete disintegration of the membrane.

References

An In-depth Technical Guide to the Bombinin H Family of Peptides

Introduction

The Bombinin H family of peptides represents a fascinating class of antimicrobial peptides (AMPs) first isolated from the skin secretions of amphibians belonging to the Bombina genus, commonly known as fire-bellied toads.[1] These peptides are a critical component of the frog's innate immune system, providing a first line of defense against a broad range of pathogens. The skin secretions of Bombina species contain two distinct families of antimicrobial peptides: the bombinins and the Bombinins H.[2][3] While both originate from common precursor proteins, they exhibit markedly different biological activities.[2][4] Bombinins are potent against bacteria and fungi but show minimal hemolytic activity.[2][3] Conversely, the Bombinin H family, distinguished by its high hydrophobicity and hemolytic properties, generally displays lower bactericidal activity but is highly effective at lysing erythrocytes.[1][2][3]

A unique characteristic of some Bombinin H peptides is the presence of a D-amino acid at the second position of the peptide chain, a post-translational modification that can influence their biological activity and stability.[1][2][3] These structural and functional properties make the Bombinin H family a subject of significant interest for researchers in microbiology, biochemistry, and drug development, offering potential templates for novel therapeutic agents. This guide provides a comprehensive overview of the primary literature on Bombinin H peptides, focusing on their structure, biological activity, and the experimental protocols used for their characterization.

Biosynthesis of Bombinin and Bombinin H Peptides

Bombinin and Bombinin H peptides are derived from common precursor proteins.[2][3] The cDNA encoding these precursors reveals a structure that typically includes one or two copies of a bombinin peptide sequence at the N-terminus and a single copy of a Bombinin H peptide at the C-terminus.[2][4][5] This co-encoding suggests a coordinated biological role, which has been further explored in studies on their synergistic effects.[4][6]

Caption: Biosynthesis of Bombinin and Bombinin H peptides from a common precursor.

Structure and Physicochemical Properties

Bombinin H peptides are relatively small, typically consisting of 17 or 20 amino acids.[2][3] They are characterized by a high content of hydrophobic residues, particularly glycine (around 25%), which contributes to their structural flexibility.[7] Circular dichroism studies have shown that these peptides adopt a well-defined α-helical conformation in membrane-mimicking environments, such as in the presence of sodium dodecyl sulfate (SDS) micelles.[4][6][7] This amphipathic helical structure is crucial for their membrane-disrupting activity.

One of the most notable structural features of this family is the stereoisomerism at position 2, where some peptides contain a D-amino acid (like D-allo-isoleucine) instead of the typical L-amino acid.[1][2][8] This inversion of chirality is catalyzed by a specific enzyme found in the frog's skin secretion and can enhance the peptide's activity against certain pathogens, like Leishmania parasites.[2][5]

Table 1: Physicochemical Properties of Selected Bombinin H Peptides

| Peptide Name | Sequence | Length (aa) | D-Amino Acid at Pos. 2 | Origin Species | Reference(s) |

|---|---|---|---|---|---|

| Bombinin H2 | IIGHLGKVGLKGLHGLL-NH2 | 20 | D-allo-Ile | Bombina variegata | [1][7][9] |

| Bombinin H4 | ILGHLGKVGLKGLHGLL-NH2 | 20 | L-Ile | Bombina variegata | [1][7] |

| Bombinin HL | IIGPLAGLLGKLV-NH2 | 12 | L-Ile | Bombina orientalis | [4][6] |

| Bombinin HD | IIGPLAGLLGKLV-NH2 | 12 | D-Leu | Synthetic Analogue | [4][6] |

| Bombinin H-BO | IIGHLGKALGKILNHV-NH2 | 17 | Not Specified | Bombina orientalis | [10] |

| Bombinin H-BO1 | IIGHLGKALGKILNHV-NH2 | 17 | Not Specified | Bombina orientalis|[11] |

Mechanism of Action

The primary mechanism of action for Bombinin H peptides is the permeabilization and disruption of cell membranes.[2][5] Their cationic and amphipathic α-helical structure allows them to preferentially interact with the negatively charged components of microbial and erythrocyte membranes. This interaction leads to membrane destabilization, pore formation, and ultimately, cell lysis, which explains their characteristic hemolytic activity.[1][2] The glycine-rich nature of these peptides may facilitate helix-helix interactions within the membrane, contributing to the formation of pores.[7]

Caption: Proposed mechanism of action for Bombinin H peptides on target cell membranes.

Biological Activity

Antimicrobial and Antifungal Activity

While generally less potent than the co-secreted bombinin peptides, Bombinin H peptides do exhibit antimicrobial activity.[2][3] Their effectiveness varies depending on the specific peptide and the target microorganism. For instance, Bombinin H-BO1 has been shown to be active against Candida albicans.[11] In some cases, Bombinin H peptides show only mild bacteriostatic effects on their own but can act synergistically with other AMPs to produce a potent bactericidal effect.[4][6]

Table 2: Antimicrobial Activity (MIC) of Bombinin H Peptides

| Peptide Name | Microorganism | MIC (μM or mg/L) | Reference(s) |

|---|---|---|---|

| Bombinin H-BO1 | Candida albicans | 256 mg/L | [11] |

| Bombinin HL | Staphylococcus aureus | Mildly static | [4][6] |

| Bombinin HD | Staphylococcus aureus | Mildly static | [4][6] |

| BHL-bombinin + Bombinin HL (Synergy) | Staphylococcus aureus | FICI: 0.375 | [4][6] |

| BHL-bombinin + Bombinin HD (Synergy) | Staphylococcus aureus| FICI: 0.375 |[4][6] |

FICI: Fractional Inhibitory Concentration Index. A FICI ≤ 0.5 indicates synergy.

Hemolytic and Cytotoxic Activity

The defining characteristic of the Bombinin H family is its potent hemolytic activity.[1][2][3] This non-specific membrane-lysing ability also extends to other eukaryotic cells, including cancer cells. Studies have shown that peptides like Bombinin H-BO possess anti-proliferative activity against human hepatoma cell lines (Hep G2, SK-HEP-1, Huh7) at non-toxic concentrations.[10] However, this cytotoxicity is a major hurdle for their systemic therapeutic application, making them more suitable for topical applications or as templates for designing more selective analogues.[12]

Table 3: Hemolytic and Cytotoxic Activity of Bombinin H Peptides

| Peptide Name | Cell Type | Activity Metric & Value | Reference(s) |

|---|---|---|---|

| Bombinin H Family | Erythrocytes | Potent Hemolysis | [1][2][3] |

| Bombinin H-BO | Human Hepatoma (Hep G2) | Anti-proliferative | [10] |

| Bombinin H-BO | Human Hepatoma (SK-HEP-1) | Anti-proliferative | [10] |

| Bombinin H-BO | Human Hepatoma (Huh7) | Anti-proliferative | [10] |

| BHL-bombinin, Bombinin HL, Bombinin HD | Mammalian Cells | Low Cytotoxicity |[4][6] |

Experimental Protocols

Standardized protocols are essential for the accurate characterization and comparison of antimicrobial peptides.[13][14][15] The following sections detail the key methodologies used in the study of Bombinin H peptides.

Peptide Synthesis and Purification

Synthetic peptide replicates are crucial for functional studies. The most common method is Fmoc-based solid-phase peptide synthesis (SPPS).[16][17]

Protocol: Solid-Phase Peptide Synthesis (SPPS)

-

Resin Selection: Choose a suitable resin based on the desired C-terminal group (e.g., Rink Amide resin for a C-terminal amide).[17]

-

First Amino Acid Loading: Couple the first Fmoc-protected amino acid to the resin.

-

Deprotection: Remove the N-terminal Fmoc protecting group using a solution of 20% piperidine in dimethylformamide (DMF) to expose the free amine.[17]

-

Amino Acid Coupling: Activate the next Fmoc-protected amino acid using a coupling agent (e.g., PyBOP/HOBt) and add it to the resin to form a peptide bond. Repeat deprotection and coupling steps for each amino acid in the sequence.[18]

-

Cleavage and Deprotection: Once the sequence is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[19]

-

Verification: Confirm the peptide's identity and purity using mass spectrometry (e.g., MALDI-TOF or ESI-MS).[19]

Antimicrobial Susceptibility Testing

The minimal inhibitory concentration (MIC) is the standard measure of a peptide's antimicrobial potency. The broth microdilution assay is the recommended method.[13][20]

Caption: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.

Protocol: Broth Microdilution MIC Assay

-

Peptide Preparation: Dissolve the lyophilized peptide in a suitable solvent (e.g., 0.01% acetic acid) and prepare serial two-fold dilutions in a 96-well microtiter plate using Mueller-Hinton Broth (MHB).[20][21]

-

Inoculum Preparation: Culture the test microorganism overnight. Dilute the culture in fresh MHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[20]

-

Inoculation: Add the bacterial suspension to each well of the microtiter plate containing the peptide dilutions. The final volume in each well is typically 100-200 µL.

-

Controls: Include a positive control (bacteria with no peptide) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[20]

-

MIC Determination: The MIC is defined as the lowest peptide concentration that completely inhibits visible growth of the microorganism.[20]

Hemolysis Assay

This assay quantifies the peptide's ability to lyse red blood cells (RBCs), a key measure of its cytotoxicity.[12][22]

Caption: Experimental workflow for the red blood cell (RBC) hemolysis assay.

Protocol: Hemolysis Assay

-

RBC Preparation: Obtain fresh defibrinated blood (e.g., human or horse). Centrifuge the blood to pellet the RBCs, remove the plasma and buffy coat, and wash the RBCs three to four times with phosphate-buffered saline (PBS).[23][24]

-

RBC Suspension: Resuspend the washed RBCs in PBS to a final concentration of 1-2% (v/v).[23]

-

Incubation: In a 96-well plate, mix the RBC suspension with serial dilutions of the peptide.

-

Controls: Prepare a negative control (0% hemolysis) by mixing RBCs with PBS only, and a positive control (100% hemolysis) by mixing RBCs with a detergent like 0.1-1% Triton X-100.[23][24]

-

Incubation: Incubate the plate at 37°C for 60 minutes.[25]

-

Measurement: Centrifuge the plate to pellet intact RBCs and cell debris. Transfer the supernatant to a new plate and measure the absorbance at a wavelength corresponding to hemoglobin release (e.g., 405, 540, or 570 nm).[25]

-

Calculation: Calculate the percentage of hemolysis for each peptide concentration using the formula: % Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] x 100.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, serving as an indicator of cell viability and cytotoxicity.[26][27][28]

Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed mammalian cells (e.g., HEK293, A549, or other relevant cell lines) into a 96-well plate and allow them to adhere overnight.[26]

-

Peptide Treatment: Replace the culture medium with fresh medium containing serial dilutions of the test peptide. Include untreated cells as a control.

-

Incubation: Incubate the cells for a specified period (e.g., 24 hours) at 37°C in a CO2 incubator.[26]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or an SDS solution) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution on a microplate reader (typically at 570 nm).

-

Calculation: Cell viability is expressed as a percentage relative to the untreated control cells.[29]

References

- 1. Structure-function relationships in bombinins H, antimicrobial peptides from Bombina skin secretions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bombinins, antimicrobial peptides from Bombina species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The synergistic antimicrobial effects of novel bombinin and bombinin H peptides from the skin secretion of Bombina orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. resource.aminer.org [resource.aminer.org]

- 6. researchgate.net [researchgate.net]

- 7. Structures of the glycine-rich diastereomeric peptides bombinin H2 and H4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Antimicrobial Susceptibility Testing of Antimicrobial Peptides Requires New and Standardized Testing Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. chem.uci.edu [chem.uci.edu]

- 18. rsc.org [rsc.org]

- 19. Antimicrobial Peptide Production and Purification | Springer Nature Experiments [experiments.springernature.com]

- 20. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

- 21. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Antibacterial and Hemolytic Activity of Antimicrobial Hydrogels Utilizing Immobilized Antimicrobial Peptides [mdpi.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. zenitscience.com [zenitscience.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. mdpi.com [mdpi.com]

- 29. Evaluation of cytotoxicity features of antimicrobial peptides with potential to control bacterial diseases of citrus - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Bombinin H3 Peptide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the chemical synthesis and purification of the Bombinin H3 peptide, an antimicrobial peptide with the sequence IIGPVLGLVGKALGGLL-NH2, originally identified from the skin secretion of Bombina orientalis. This document outlines detailed experimental protocols for solid-phase peptide synthesis (SPPS), peptide cleavage and deprotection, and purification by reversed-phase high-performance liquid chromatography (RP-HPLC). Furthermore, it includes representative data and visualizations to guide researchers in the successful production of this hydrophobic peptide.

Introduction to Bombinin H3

Bombinin H peptides are a family of antimicrobial peptides found in the skin secretions of fire-bellied toads of the genus Bombina.[1] These peptides are characterized by their hydrophobic nature and their potent activity against a range of microbes, which is primarily achieved through the disruption of microbial cell membranes.[2][3] The specific Bombinin H3 variant detailed in this guide has the amino acid sequence IIGPVLGLVGKALGGLL, with a C-terminal amidation. Its hydrophobic character presents specific challenges and considerations in its chemical synthesis and purification.

Synthesis of Bombinin H3 Peptide

The primary method for the chemical synthesis of Bombinin H3 is the Fmoc/tBu solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid support resin.

Quantitative Data from Representative Hydrophobic Peptide Synthesis

| Parameter | Expected Value | Reference |

| Crude Peptide Yield | 60-80% | [4] |

| Purity of Crude Peptide | 40-70% | [5] |

| Final Yield after Purification | 15-30% | [6] |

| Final Purity | >95% | [5] |

Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol is designed for the manual synthesis of Bombinin H3 on a 0.1 mmol scale.

Materials:

-

Rink Amide MBHA resin (0.3-0.8 mmol/g loading)

-

Fmoc-protected amino acids (Fmoc-L-Ile-OH, Fmoc-L-Gly-OH, Fmoc-L-Pro-OH, Fmoc-L-Val-OH, Fmoc-L-Ala-OH, Fmoc-L-Lys(Boc)-OH)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, peptide synthesis grade

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt) or OxymaPure

-

N,N-Diisopropylethylamine (DIPEA)

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell 0.1 mmol of Rink Amide MBHA resin in DMF for 1 hour in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Shake for 5 minutes. Drain.

-

Repeat the 20% piperidine in DMF treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of HOBt/OxymaPure in DMF.

-

Add 4 equivalents of DIC and allow to pre-activate for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Add 8 equivalents of DIPEA.

-

Shake the reaction vessel for 2 hours.

-

To ensure complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

-

Wash the resin with DMF (5 times).

-

-

Chain Elongation: Repeat steps 2 and 3 for each amino acid in the Bombinin H3 sequence, starting from the C-terminal Leucine and ending with the N-terminal Isoleucine.

-

Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

-

Resin Washing and Drying: Wash the final peptide-resin with DMF (5 times), followed by DCM (5 times), and dry the resin under vacuum.

Cleavage and Deprotection

This step cleaves the synthesized peptide from the resin and removes the acid-labile side-chain protecting groups.

Experimental Protocol: Peptide Cleavage

Materials:

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (H₂O)

-

Cold diethyl ether

-

Centrifuge tubes

-

Centrifuge

Procedure:

-

Prepare a cleavage cocktail of TFA/TIS/H₂O in a ratio of 95:2.5:2.5 (v/v/v).

-

Add the cleavage cocktail to the dried peptide-resin (10 mL per 0.1 mmol of resin).

-

Shake the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

-

Incubate at -20°C for 30 minutes to facilitate precipitation.

-

Centrifuge the mixture to pellet the crude peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether twice more.

-

Dry the crude peptide pellet under a stream of nitrogen.

Purification of Bombinin H3 Peptide

The crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity.

Experimental Protocol: RP-HPLC Purification

Materials:

-

RP-HPLC system with a UV detector

-

Preparative C18 column (e.g., 10 µm particle size, 100 Å pore size)

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

-

Lyophilizer

Procedure:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Solvent A and a small amount of acetonitrile or DMSO if solubility is an issue).

-

Filter the peptide solution through a 0.45 µm filter.

-

Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.

-

Inject the peptide solution onto the column.

-

Elute the peptide using a linear gradient of Solvent B. A suggested gradient for this hydrophobic peptide is 30-70% Solvent B over 40 minutes at a flow rate of 10 mL/min. The optimal gradient may need to be determined empirically.

-

Monitor the elution at 214 nm and 280 nm.

-

Collect fractions corresponding to the major peak.

-

Analyze the purity of the collected fractions by analytical RP-HPLC.

-

Pool the fractions with a purity of >95%.

-

Lyophilize the pooled fractions to obtain the pure Bombinin H3 peptide as a white powder.

-

Confirm the identity of the purified peptide by mass spectrometry.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis and purification of Bombinin H3.

Proposed Mechanism of Action

Caption: Proposed mechanism of Bombinin H3 action via membrane disruption.

References

- 1. Bombinins, antimicrobial peptides from Bombina species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms [frontiersin.org]

- 4. Solid phase synthesis of hydrophobic difficult sequence peptides on BDDMA-PS support - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. Novel Method To Identify the Optimal Antimicrobial Peptide in a Combination Matrix, Using Anoplin as an Example - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Architecture of Defense: A Technical Guide to the Structural Divergence of Bombinin H Peptides

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the structural intricacies of Bombinin H peptides has been released, offering researchers, scientists, and drug development professionals a deep dive into the architecture of these potent antimicrobial agents. This whitepaper provides a meticulous examination of the structural variations within the Bombinin H family, emphasizing the key differences that dictate their biological function.

Bombinin H peptides are a class of hydrophobic, hemolytic peptides isolated from the skin secretions of the Bombina genus of frogs. They represent a critical component of the amphibian's innate immune system and have garnered significant interest for their potential as novel therapeutic agents. This guide elucidates the core structural features that distinguish different Bombinin H peptides, providing a foundation for structure-activity relationship studies and the rational design of new antimicrobial drugs.

Core Structural Features and Variations

The Bombinin H peptide family is characterized by a high content of glycine residues and a propensity to adopt an α-helical conformation, particularly in membrane-mimicking environments.[1][2][3] This helical structure is crucial for their biological activity, facilitating interaction with and disruption of microbial cell membranes.

A key distinguishing feature within the Bombinin H family is the presence of D-amino acid isomers at the second position of the peptide chain.[1][4][5] For instance, Bombinin H4 is a diastereomer of Bombinin H2, containing a D-allo-isoleucine residue instead of an L-isoleucine at position 2.[1] This subtle stereochemical difference has profound implications for the peptide's three-dimensional structure, its propensity to fold, and its overall biological activity.[6][7] The presence of a D-amino acid can enhance the peptide's stability against proteolytic degradation and modulate its interaction with biological membranes.[8]

Bombinin H peptides also vary in length, typically ranging from 17 to 20 amino acids.[5][9] These variations in length, coupled with differences in amino acid sequence, contribute to the diversity of their physicochemical properties and biological activities.

Physicochemical and Structural Data of Bombinin H Peptides

To facilitate a comparative analysis, the following table summarizes the key physicochemical and structural properties of representative Bombinin H peptides.

| Peptide | Sequence | Molecular Weight (Da) | Net Charge (at pH 7) | Hydrophobicity (H) | α-Helical Content (%) (in membrane-mimicking environment) | Source Organism |

| Bombinin H2 | IIGPVLGLVGSALGGLLKKI-NH2 | 2035.5 | +2 | High | ~60-70% | Bombina variegata |

| Bombinin H4 | (D-allo-Ile)IGPVLGLVGSALGGLLKKI-NH2 | 2035.5 | +2 | High | Exhibits different folding propensity from H2[7] | Bombina variegata |

| Bombinin H-BO1 | IIGPVLGLVGKALGGLL-NH2 | 1589.1 | +1 | High | Forms α-helical structure[2] | Bombina orientalis |

| Bombinin HL | Sequence not explicitly detailed in snippets | Not specified | Not specified | High | Forms α-helical structure[2][3] | Bombina orientalis |

| Bombinin HD | (D-Leu at pos. 2 of Bombinin HL) | Not specified | Not specified | High | Forms α-helical structure[2][3] | Synthetic analogue |

Experimental Protocols for Structural Characterization

The elucidation of the structural differences among Bombinin H peptides relies on a suite of biophysical and analytical techniques. The following sections detail the methodologies for key experiments.

Peptide Purification and Purity Assessment

High-Performance Liquid Chromatography (HPLC): This is a fundamental technique for the purification and purity assessment of synthetic or isolated Bombinin H peptides.[10]

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile in water, often with a small percentage of trifluoroacetic acid (TFA), is employed.

-

Detection: UV absorbance is monitored at 214 nm and 280 nm.

-

Purity Check: The purity of the peptide is determined by the integration of the peak area in the chromatogram.

Determination of Molecular Weight and Sequence

Mass Spectrometry (MS): Mass spectrometry is the gold standard for determining the precise molecular weight of peptides and for confirming their amino acid sequence.[10]

-

Instrumentation: MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) or ESI-MS (Electrospray Ionization Mass Spectrometry) are commonly used.[11]

-

Sample Preparation: The peptide sample is mixed with a suitable matrix (for MALDI) or dissolved in an appropriate solvent (for ESI) and ionized.

-

Analysis: The mass-to-charge ratio (m/z) of the peptide is measured to determine its molecular weight.[12]

-

Sequencing: Tandem mass spectrometry (MS/MS) is employed to fragment the peptide and determine its amino acid sequence.[11][12]

Secondary Structure Analysis

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for determining the secondary structure of peptides in different environments.[10]

-

Principle: The differential absorption of left and right circularly polarized light by the peptide backbone is measured.

-

Sample Preparation: Peptides are dissolved in an appropriate buffer or a membrane-mimicking solvent such as trifluoroethanol (TFE) or sodium dodecyl sulfate (SDS) micelles.[2][13]

-

Measurement: CD spectra are recorded in the far-UV region (typically 190-260 nm).

-

Data Analysis: The resulting spectrum is analyzed to estimate the percentage of α-helix, β-sheet, and random coil structures. An α-helical structure is characterized by distinct negative bands around 208 and 222 nm and a positive band around 192 nm.[14][15][16]

Three-Dimensional Structure Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is used to determine the high-resolution three-dimensional structure of peptides in solution.[1][10]

-

Sample Preparation: The peptide is dissolved in a suitable solvent, often containing membrane mimetics like SDS or DPC micelles to induce folding.[1]

-

Data Acquisition: A series of 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY) are performed to assign proton resonances and measure through-bond and through-space correlations between atoms.

-

Structure Calculation: The distance restraints derived from NOESY spectra are used in molecular dynamics simulations to calculate a family of structures consistent with the experimental data.[13][17]

Visualizing the Workflow and Structural Relationships

To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Workflow for the characterization of Bombinin H peptides.

Caption: Key structural differentiators within the Bombinin H peptide family.

This in-depth guide provides a foundational understanding of the structural differences that define the Bombinin H peptide family. By leveraging the detailed experimental protocols and comparative data presented, researchers can further explore the therapeutic potential of these fascinating natural antimicrobial agents.

References

- 1. Structures of the glycine-rich diastereomeric peptides bombinin H2 and H4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The synergistic antimicrobial effects of novel bombinin and bombinin H peptides from the skin secretion of Bombina orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The synergistic antimicrobial effects of novel bombinin and bombinin H peptides from the skin secretion of Bombina orientalis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-function relationships in bombinins H, antimicrobial peptides from Bombina skin secretions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bombinins, antimicrobial peptides from Bombina species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Folding propensity and biological activity of peptides: the effect of a single stereochemical isomerization on the conformational properties of bombinins in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. resolvemass.ca [resolvemass.ca]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Conformational studies by circular dichroism, 1H NMR, and computer simulations of bombolitins I and III in aqueous solution containing surfactant micelles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. A kinked antimicrobial peptide from Bombina maxima. I. Three-dimensional structure determined by NMR in membrane-mimicking environments - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Bombinin H3 Antimicrobial Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting antimicrobial susceptibility testing (AST) of Bombinin H3 and related peptides. Bombinins are a family of antimicrobial peptides (AMPs) isolated from the skin secretions of Bombina species of toads.[1][2][3] This document outlines the methodologies for determining the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and anti-biofilm activity of these peptides.

Bombinin H peptides are characterized by their hydrophobic and hemolytic properties.[4] They are known to possess broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi.[1][2][5] The mechanism of action for many of these peptides involves targeting and disrupting the microbial cell membrane.[6]

I. Quantitative Data Summary

| Peptide/Analog | Microorganism | MIC (mg/L) | Reference |

| BHL-bombinin | Staphylococcus aureus | 4 | [7] |

| BHL-bombinin | Candida albicans | 4 | [7] |

| BHL-bombinin | Gram-negative bacteria | 16-64 | [7] |

| Bombinin HL | Staphylococcus aureus | >512 | [7] |

| Bombinin HD | Staphylococcus aureus | >512 | [7] |

| [Arg8,15]BH2L | MRSA strains | Not specified | [6] |

| [Lys7,8]BH2L | MRSA strains | Not specified | [6] |

Note: The synergistic effects of combining different Bombinin peptides have also been investigated. For instance, the combination of BHL-bombinin with either bombinin HL or bombinin HD demonstrated a synergistic inhibitory effect against S. aureus.[7][8]

II. Experimental Protocols

A. Protocol for Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.[7][9][10]

1. Preparation of Materials:

-

Test peptide (e.g., Bombinin H3) stock solution.

-

Sterile 96-well microtiter plates.

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi.[11]

-

Bacterial or fungal strains to be tested.

-

Spectrophotometer (plate reader).

2. Procedure:

-

Prepare a stock solution of the test peptide in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid with 0.2% BSA).[12]

-

Perform serial two-fold dilutions of the peptide stock solution in the appropriate broth directly in the 96-well plate to achieve final concentrations typically ranging from 1 to 512 mg/L.[7][9]

-

Prepare the microbial inoculum by incubating the reference strains in MHB for 16-20 hours.[7][9]

-

Dilute the microbial cultures to a final concentration of approximately 1 x 10^6 colony-forming units (CFU)/mL for bacteria and 5 x 10^5 CFU/mL for yeast.[7][9]

-

Add the diluted microbial suspension to each well of the 96-well plate containing the peptide dilutions. Include a positive control (microbes with no peptide) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.[12]

-

Measure the optical density (OD) of each well at a wavelength of 550 nm.[7][9]

-

The MIC is defined as the lowest concentration of the peptide at which there is no visible growth of the microorganism, corresponding to an OD similar to the negative control.[7][9]

B. Protocol for Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a continuation of the MIC assay.[12]

1. Procedure:

-

Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth (i.e., at and above the MIC).[12]

-

Spot-plate the aliquots onto Mueller-Hinton Agar (MHA) plates.

-

Incubate the MHA plates at 37°C for 18-24 hours.

-

The MBC is the lowest concentration of the peptide that results in no colony formation on the agar plate.[12]

C. Protocol for Biofilm Inhibition Assay

This protocol assesses the ability of the peptide to prevent biofilm formation.[6]

1. Preparation of Materials:

-

Test peptide stock solution.

-

Sterile 96-well plates.

-

Bacterial strain capable of biofilm formation.

-

Phosphate-buffered saline (PBS).

-

Methanol for fixing.

-

0.1% (w/v) Crystal Violet solution.

-

30% (v/v) Acetic Acid.

2. Procedure:

-

Dilute the bacterial culture to a final concentration of 5 x 10^5 CFU/mL.

-

Add the diluted bacterial suspension and various concentrations of the test peptide to the wells of a 96-well plate.

-

Incubate the plate at 37°C for 24 hours with shaking (220 rpm) to allow for biofilm formation.[6]

-

After incubation, carefully remove the planktonic bacteria by washing the wells with PBS.

-

Fix the remaining biofilm by adding 110 µL of methanol to each well for 20 minutes.[6]

-

Remove the methanol and allow the plates to air dry.

-

Stain the biofilm by adding 120 µL of 0.1% crystal violet solution to each well for 20 minutes.[6]

-

Remove the crystal violet solution and wash the wells to remove excess stain.

-

Allow the plates to dry completely.

-

Solubilize the stained biofilm by adding 150 µL of 30% acetic acid to each well.[6]

-

Measure the absorbance of the solubilized stain to quantify the biofilm mass.

III. Visualizations

Caption: Workflow for MIC and MBC Determination.

Caption: Biofilm Inhibition Assay Workflow.

Caption: Proposed Mechanism of Bombinin H Action.

References

- 1. Bombinins, antimicrobial peptides from Bombina species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of two bombinin peptides with antimicrobial and anticancer activities from the skin secretion of Oriental fire-bellied toad, Bombina orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bombinin - Wikipedia [en.wikipedia.org]

- 4. Structure-function relationships in bombinins H, antimicrobial peptides from Bombina skin secretions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. d-nb.info [d-nb.info]

- 7. The synergistic antimicrobial effects of novel bombinin and bombinin H peptides from the skin secretion of Bombina orientalis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The synergistic antimicrobial effects of novel bombinin and bombinin H peptides from the skin secretion of Bombina orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 10. Dual Roles of Extracellular Histone H3 in Host Defense: Its Differential Regions Responsible for Antimicrobial and Cytotoxic Properties and Their Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

Application Notes and Protocols for Utilizing Bombinin H3 in Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bombinin H3 (Maximin H3)

Bombinin H3, also known as Maximin H3, is a member of the bombinin family of antimicrobial peptides isolated from the skin secretions of the giant fire-bellied toad (Bombina maxima)[1]. These peptides are characterized by their cationic and amphipathic properties, which are key to their biological activities[2]. While extensively studied for their antimicrobial properties, recent research has highlighted the potential of Bombinin H peptides as anticancer agents[2][3]. They have been shown to exhibit cytotoxic effects against various cancer cell lines, suggesting their potential as novel therapeutic leads in oncology research[3][4].

The primary mechanism of action for the anticancer activity of Bombinin H peptides is believed to be the disruption of the cancer cell membrane[5]. The net positive charge of these peptides facilitates their interaction with the negatively charged components of cancer cell membranes, leading to membrane permeabilization and subsequent cell death[5]. This proposed mechanism suggests a potential for selective toxicity towards cancer cells, which often present a higher negative surface charge compared to normal cells[5].

These application notes provide a summary of the available data on the cytotoxic effects of the Bombinin H peptide family and detailed protocols for investigating the anticancer properties of Bombinin H3 in cell culture studies.

Data Presentation: Cytotoxicity of Bombinin H Peptides

| Peptide Name | Cell Line | Cell Type | Assay | IC50 / Effective Concentration | Reference |

| Bombinin H4 | A549 | Non-small cell lung carcinoma | CellTox Green | IC50: 0.564 µM | [6] |

| Bombinin H4 | Calu-3 | Non-small cell lung carcinoma | CellTox Green | Significant cell death at 50-100 µM | [6] |

| Bombinin H2 | A549, Calu-3 | Non-small cell lung carcinoma | CellTox Green | Significant cell death at 50-100 µM | [6] |

| Bombinin H-BO | Hep G2, SK-HEP-1, Huh7 | Human hepatoma | MTT Assay | Obvious antiproliferative activity | [2][3] |

| Maximin H5 | T98G | Glioblastoma | Not Specified | EC50: 125 µM | [4] |

Experimental Protocols

Cell Viability Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol is designed to assess the effect of Bombinin H3 on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Bombinin H3 (Maximin H3) peptide

-

Target cancer cell line(s) and appropriate culture medium

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Peptide Treatment: Prepare serial dilutions of Bombinin H3 in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the Bombinin H3 solutions to the respective wells. Include a vehicle control (medium without peptide) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the Bombinin H3 concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with Bombinin H3.

Materials:

-

Bombinin H3 (Maximin H3) peptide

-

Target cancer cell line(s) and appropriate culture medium

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of Bombinin H3 for the desired time period as described in the MTT assay protocol.

-

Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and then combine with the supernatant.

-

Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. The cell density should be approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

Necrotic cells: Annexin V-FITC negative and PI positive.

-

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for Investigating Bombinin H3 Anticancer Effects.

Proposed Mechanism of Action and Signaling

The primary proposed mechanism of action for Bombinin H peptides is the direct disruption of the cancer cell membrane, leading to necrosis. However, induction of apoptosis cannot be ruled out and is a common mechanism for many anticancer peptides[5]. As specific intracellular signaling pathways modulated by Bombinin H3 have not yet been elucidated in the scientific literature, a generalized diagram of apoptotic signaling is provided below as a potential pathway to investigate.

Caption: Proposed Mechanisms of Bombinin H3 Anticancer Activity.

References

- 1. Bombinins, antimicrobial peptides from Bombina species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of two bombinin peptides with antimicrobial and anticancer activities from the skin secretion of Oriental fire-bellied toad, Bombina orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Investigations into the potential anticancer activity of Maximin H5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antimicrobial peptides with selective antitumor mechanisms: prospect for anticancer applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iris.uniroma1.it [iris.uniroma1.it]

Application Notes and Protocols for Studying Membrane Disruption by Bombinin H3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombinin H3 is a member of the bombinin family of antimicrobial peptides (AMPs), which are isolated from the skin secretions of frogs belonging to the Bombina genus.[1] These peptides represent a crucial component of the innate immune system of these amphibians. Bombinin H peptides are characterized by their hydrophobic nature and hemolytic activity, distinguishing them from other bombinins that are primarily antibacterial with low hemolytic potential.[1][2] The mechanism of action for Bombinin H peptides involves the direct disruption of cellular membranes, making them promising candidates for the development of novel antimicrobial and anticancer therapeutics.[2]

This document provides detailed application notes and experimental protocols for researchers interested in studying the membrane disruption properties of Bombinin H3 and its homologs.

Mechanism of Action: Membrane Disruption

Bombinin H peptides are thought to exert their antimicrobial and cytotoxic effects by directly interacting with and disrupting the integrity of cell membranes. This process is primarily driven by the peptide's amphipathic α-helical structure, which allows it to preferentially bind to and insert into the lipid bilayer of target cells. The initial interaction is often electrostatic, with the cationic residues of the peptide binding to the anionic components of microbial or cancerous cell membranes. Following binding, the hydrophobic face of the peptide helix inserts into the hydrophobic core of the membrane, leading to membrane permeabilization and eventual cell lysis.[2]

Two primary models have been proposed to explain the membrane-disrupting action of antimicrobial peptides: the "carpet" model and the "toroidal pore" model.

-

Carpet Model: In this model, the peptides accumulate on the surface of the membrane, forming a "carpet-like" layer. Once a threshold concentration is reached, the peptides disrupt the membrane in a detergent-like manner, leading to the formation of micelles and the complete disintegration of the membrane.

-

Toroidal Pore Model: In this model, the peptides insert into the membrane and induce the lipid monolayers to bend inward, forming a water-filled channel or "toroidal pore." The pore is lined by both the peptides and the head groups of the lipid molecules.

The exact mechanism employed by Bombinin H3 is likely dependent on factors such as peptide concentration and the specific lipid composition of the target membrane.

Quantitative Data Summary

While specific quantitative data for Bombinin H3 is limited in the publicly available literature, data from homologous peptides such as Maximin H3 and other Bombinin H peptides provide valuable insights into its potential activity.

Table 1: Antimicrobial Activity of Maximin H3 (a Bombinin H3 Homolog)

| Microorganism | Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Escherichia coli | ATCC 25922 | 20[3] |

| Staphylococcus aureus | ATCC 25922 | 10[3] |

| Bacillus pyocyaneus | CMCCB 1010 | 20[3] |

| Candida albicans | ATCC 2002 | 5[3] |

Table 2: Anticancer Activity of Maximin H5 (a Bombinin H Homolog)

| Cell Line | Cancer Type | EC50 (µM) |

| T98G | Glioma | 125[4] |

Table 3: Hemolytic Activity of Bombinin H Peptides

| Peptide Family | Activity |

| Bombinin H | Hemolytic[1][2] |

Experimental Protocols

Here, we provide detailed protocols for key experiments to characterize the membrane-disrupting properties of Bombinin H3.

Protocol 1: Preparation of Large Unilamellar Vesicles (LUVs)

This protocol describes the preparation of LUVs, which serve as a model membrane system for in vitro assays.

Materials:

-

Lipids (e.g., POPC, POPG) in chloroform

-

Chloroform

-

Nitrogen gas

-

Hydration buffer (e.g., 10 mM Tris-HCl, 150 mM NaCl, pH 7.4)

-

Mini-extruder apparatus

-

Polycarbonate membranes (e.g., 100 nm pore size)

-

Gas-tight syringes

-

Heating block

Procedure:

-

In a round-bottom flask, mix the desired lipids in chloroform to achieve the desired molar ratio.

-

Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the flask.

-

Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film with the hydration buffer by vortexing vigorously. This will form multilamellar vesicles (MLVs).

-

For efficient encapsulation of water-soluble molecules (for leakage assays), subject the MLV suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath.

-

Assemble the mini-extruder with the polycarbonate membrane according to the manufacturer's instructions.

-

Transfer the MLV suspension to one of the gas-tight syringes.

-

Extrude the lipid suspension through the membrane by passing it back and forth between the two syringes at least 11 times. This process should be performed at a temperature above the phase transition temperature of the lipids.

-

The resulting solution contains a homogenous population of LUVs. Store the LUVs at 4°C and use within a few days.

Protocol 2: Calcein Leakage Assay

This assay measures the ability of Bombinin H3 to permeabilize lipid vesicles by monitoring the release of a fluorescent dye.

Materials:

-

Calcein-loaded LUVs (prepared as in Protocol 1, with 50-70 mM calcein in the hydration buffer)

-

HEPES buffer (10 mM HEPES, 150 mM NaCl, pH 7.4)

-

Bombinin H3 stock solution

-

Triton X-100 (10% v/v)

-

96-well black microplate

-

Fluorometer

Procedure:

-

Separate the calcein-loaded LUVs from free calcein by size-exclusion chromatography (e.g., using a Sephadex G-50 column) equilibrated with HEPES buffer.

-

Dilute the LUV suspension in HEPES buffer to a final lipid concentration of 25-50 µM in the wells of the 96-well plate.

-

Add varying concentrations of Bombinin H3 to the wells.

-

Monitor the increase in fluorescence intensity at an excitation wavelength of 490 nm and an emission wavelength of 520 nm over time.

-

After the final time point, add Triton X-100 to lyse all vesicles and measure the maximum fluorescence (F_max).

-

Measure the fluorescence of the LUVs without any peptide as the baseline (F_0).

-

Calculate the percentage of calcein leakage using the following formula: % Leakage = [(F - F_0) / (F_max - F_0)] * 100 where F is the fluorescence intensity at a given time point.

Protocol 3: Hemolytic Activity Assay

This assay determines the lytic activity of Bombinin H3 against red blood cells (RBCs).

Materials:

-

Freshly drawn human or sheep red blood cells (RBCs)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Bombinin H3 stock solution

-

Triton X-100 (1% v/v in PBS)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Wash the RBCs three times with PBS by centrifugation (e.g., 1000 x g for 5 minutes) and resuspend in PBS to a final concentration of 2% (v/v).

-

Add 100 µL of the RBC suspension to the wells of a 96-well plate.

-

Add 100 µL of Bombinin H3 at various concentrations to the wells.

-

For the negative control (0% hemolysis), add 100 µL of PBS.

-

For the positive control (100% hemolysis), add 100 µL of 1% Triton X-100.

-

Incubate the plate at 37°C for 1 hour.

-

Centrifuge the plate (e.g., 1000 x g for 5 minutes) to pellet the intact RBCs.

-

Carefully transfer 100 µL of the supernatant to a new 96-well plate.

-

Measure the absorbance of the supernatant at 540 nm, which corresponds to the release of hemoglobin.

-

Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

Protocol 4: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of Bombinin H3 that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Bombinin H3 stock solution

-

Sterile 96-well microplate

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a twofold serial dilution of Bombinin H3 in the growth medium in the 96-well plate.

-

Inoculate each well with the microorganism at a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a positive control well (microorganism without peptide) and a negative control well (medium only).

-

Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

Determine the MIC by visual inspection as the lowest concentration of the peptide that completely inhibits visible growth. Alternatively, measure the optical density (OD) at 600 nm using a plate reader. The MIC is the lowest concentration at which the OD is not significantly different from the negative control.

Protocol 5: Cytotoxicity Assay (MTT Assay)

This assay assesses the cytotoxic effect of Bombinin H3 on cancer cells by measuring their metabolic activity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Bombinin H3 stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Sterile 96-well plate

-

Plate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Remove the medium and add fresh medium containing various concentrations of Bombinin H3.

-

Include a control group of cells treated with medium only.

-

Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Abs_treated / Abs_control) * 100

-

The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the peptide concentration.

Visualizations

Caption: Proposed mechanisms of membrane disruption by antimicrobial peptides.

Caption: Experimental workflow for the calcein leakage assay.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

References

Application Notes and Protocols for Synergistic Antimicrobial Assays with Bombinin H3

For Researchers, Scientists, and Drug Development Professionals

Introduction